2-Benzylisoquinolin-3-one;phosphoric acid
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Overview
Description
2-Benzylisoquinolin-3-one;phosphoric acid is a compound that combines the structural features of benzylisoquinoline and phosphoric acid Benzylisoquinoline is a heterocyclic aromatic organic compound, while phosphoric acid is a mineral acid with the chemical formula H₃PO₄
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system . The reaction conditions often include heating and the use of strong acids like sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of 2-Benzylisoquinolin-3-one may involve large-scale Pictet-Spengler reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzylisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
2-Benzylisoquinolin-3-one;phosphoric acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: It has potential therapeutic applications, including as an analgesic, anti-inflammatory, and anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Benzylisoquinolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzylisoquinoline: A structural isomer with similar pharmacological properties.
Papaverine: An alkaloid with vasodilatory effects.
Noscapine: An alkaloid with antitussive and anticancer properties.
Morphine: A well-known analgesic alkaloid.
Uniqueness
2-Benzylisoquinolin-3-one is unique due to its specific structural features that allow for diverse chemical modifications and its potential for various therapeutic applications. Its combination with phosphoric acid enhances its solubility and reactivity, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
62373-78-8 |
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Molecular Formula |
C16H16NO5P |
Molecular Weight |
333.27 g/mol |
IUPAC Name |
2-benzylisoquinolin-3-one;phosphoric acid |
InChI |
InChI=1S/C16H13NO.H3O4P/c18-16-10-14-8-4-5-9-15(14)12-17(16)11-13-6-2-1-3-7-13;1-5(2,3)4/h1-10,12H,11H2;(H3,1,2,3,4) |
InChI Key |
FTSSUIGSDFPFAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC=CC3=CC2=O.OP(=O)(O)O |
Origin of Product |
United States |
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